2-(3-chlorophenyl)-6-nitro-1H-benzimidazole
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Overview
Description
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Ammonia, thiols, sodium hydride.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.
Oxidation: Corresponding quinones.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis by binding to DNA or interfering with the function of topoisomerases. The nitro group can also generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different biological activities.
5-Nitro-1H-benzo[d]imidazole: Lacks the chlorophenyl group, affecting its chemical reactivity and applications.
2-Phenyl-5-nitro-1H-benzo[d]imidazole: Similar structure but without the chlorine atom, leading to variations in its chemical properties.
Uniqueness
2-(3-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
1571-88-6 |
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Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) |
InChI Key |
OOQZMPRTANLIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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